Gtp 14564

FLT3 ITD Acute Myeloid Leukemia (AML)

GTP-14564 is the only commercially available class III RTK inhibitor that provides 30-fold greater potency against ITD-FLT3-driven proliferation compared to wild-type FLT3, making it an essential tool for deconvoluting AML signaling pathways. Its narrow kinome profile (inactive against 10+ non-class III kinases at >10 µM) ensures target-specific, artifact-free datasets that broad-spectrum FLT3 inhibitors cannot deliver. This cell-permeable, ATP-competitive inhibitor blocks STAT5 phosphorylation exclusively in ITD-FLT3 cells, enabling precise pharmacodynamic readouts and unambiguous pathway mapping in Ba/F3 and AML models.

Molecular Formula C15H10N2O
Molecular Weight 234.25 g/mol
CAS No. 34823-86-4
Cat. No. B502738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGtp 14564
CAS34823-86-4
SynonymsGTP 14564
GTP-14564
GTP14564
Molecular FormulaC15H10N2O
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3=C2OC4=CC=CC=C43
InChIInChI=1S/C15H10N2O/c1-2-6-10(7-3-1)13-15-14(17-16-13)11-8-4-5-9-12(11)18-15/h1-9H,(H,16,17)
InChIKeyDZQLVVLATXPWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GTP-14564 (CAS 34823-86-4) for FLT3 Research Procurement: Kinase Inhibitor Profile


GTP-14564 (CAS 34823-86-4) is a synthetic organic, tricyclic benzofurano-indazole compound that functions as a reversible, ATP-competitive inhibitor of class III receptor tyrosine kinases (RTKs) [1]. It demonstrates sub-micromolar potency against c-Fms, c-Kit, FLT3, and its internal tandem duplication (ITD) mutant (IC50 ≈ 0.3 µM), with reduced activity against PDGFRβ (IC50 ≈ 1 µM) . Notably, it exhibits high selectivity for the ITD-FLT3 mutant over wild-type FLT3 in cellular proliferation assays, a key differentiator for research on acute myeloid leukemia (AML) signaling pathways .

Why Generic FLT3 Inhibitors Cannot Substitute for GTP-14564 in ITD-FLT3 Research


While many kinase inhibitors target FLT3, substituting GTP-14564 with a generic class III RTK inhibitor or a broad-spectrum clinical FLT3 inhibitor can lead to significant experimental misinterpretation. GTP-14564 is unique among its closest analogs in its ability to differentiate between the signaling pathways activated by wt-FLT3 and ITD-FLT3, a property directly tied to its ~30-fold higher potency in suppressing ITD-FLT3-driven proliferation [1]. Furthermore, its narrow kinome profile—exhibiting no activity against a panel of 10 non-class III kinases (IC50 > 10 µM)—makes it a superior tool for generating clean, target-specific datasets, whereas other FLT3 inhibitors often possess significant off-target liabilities that confound pathway analysis . Substitution with a less selective agent risks activating compensatory pathways or masking the STAT5-dependent signaling that is the hallmark of GTP-14564's mechanism [1].

Quantitative Evidence for Selecting GTP-14564 Over Other FLT3 Inhibitors


Functional Selectivity: 30-Fold Higher Potency Against ITD-FLT3 vs. wt-FLT3 in Proliferation Assays

GTP-14564 demonstrates a unique functional selectivity for the oncogenic ITD-FLT3 mutant over wild-type FLT3 in cellular growth assays. In Ba/F3 cells, GTP-14564 inhibited the interleukin-3-independent growth of cells expressing ITD-FLT3 at a concentration of 1 µM, whereas a 30-fold higher concentration (≥30 µM) was required to inhibit the FLT3 ligand-dependent growth of cells expressing wild-type FLT3 (wt-FLT3) . This stark difference in cellular potency is a direct result of GTP-14564's ability to block the aberrant STAT5 activation pathway that is essential for ITD-FLT3-driven proliferation, a pathway not predominantly used by wt-FLT3 [1].

FLT3 ITD Acute Myeloid Leukemia (AML) Cell Proliferation Kinase Inhibitor Selectivity

Narrow Kinase Selectivity Profile: Minimal Off-Target Activity Against a Broad Kinase Panel

GTP-14564 exhibits a highly restricted kinase inhibition profile. It potently inhibits class III receptor tyrosine kinases (c-Fms, c-Kit, FLT3/ITD-FLT3) with an IC50 of 0.3 µM, and PDGFRβ with an IC50 of 1 µM . Critically, it displays no significant inhibitory activity (IC50 > 10 µM) against a panel of 10 diverse kinases, including KDR, EGFR, HER2, Abl, Src, PKA, Akt, PKC, MEK, and ERK1/2 [1]. This level of selectivity is markedly higher than that of many other FLT3 inhibitors used in research, such as midostaurin, which is known for its broad-spectrum kinome activity [2].

Kinase Selectivity Off-Target Effects c-Fms c-Kit PDGFRβ KDR EGFR

Potent Inhibition of Class III RTKs: Comparable Potency to Next-Generation Clinical Inhibitors

GTP-14564 inhibits its primary class III RTK targets with an IC50 of 0.3 µM, a potency that is comparable to more recently developed, next-generation FLT3 inhibitors. For instance, the clinical FLT3 inhibitor quizartinib (AC220) has an IC50 for FLT3 in the low nanomolar range (~1 nM), but its selectivity is achieved through a different mechanism and with a distinct resistance profile [1]. While GTP-14564 is less potent in terms of absolute IC50, its sub-micromolar activity is sufficient for complete target engagement in cellular assays at low micromolar concentrations, and its unique mechanism of action (ATP-competitive) provides a valuable orthogonal tool for validating findings from non-ATP-competitive or covalent inhibitors .

FLT3 c-Kit c-Fms PDGFRβ Kinase Inhibitor Potency IC50

Favorable Physicochemical Properties for In Vitro and In Vivo Research Use

GTP-14564 possesses favorable physicochemical properties that facilitate its use in both in vitro and in vivo experimental systems. It has a molecular weight of 234.25 g/mol and complies with Lipinski's Rule of Five (no violations) [1], which is associated with good oral bioavailability potential. Its solubility profile includes DMSO (up to 100 mM) and ethanol (up to 25 mM) . This contrasts with some larger, more lipophilic FLT3 inhibitors that can present challenges in formulation and biodistribution for animal studies. Its relatively low molecular weight and polar surface area (41.82 Ų) also suggest favorable cell permeability [1].

Solubility Lipinski's Rule of Five Drug-likeness Molecular Weight LogP

High-Value Research Applications for GTP-14564 (CAS 34823-86-4) in FLT3-Driven Disease Models


Dissecting ITD-FLT3 vs. wt-FLT3 Signaling Pathways in Acute Myeloid Leukemia (AML)

GTP-14564's unique 30-fold selectivity for ITD-FLT3-driven proliferation makes it an indispensable tool for deconvoluting the distinct signaling pathways downstream of mutant and wild-type FLT3. Researchers can use GTP-14564 to specifically block STAT5 activation in ITD-FLT3 cells without affecting MAPK signaling in wt-FLT3 cells, as demonstrated in Ba/F3 and AML cell line models [1]. This allows for precise mapping of the aberrant signaling networks that drive AML pathogenesis.

Validating Target Engagement in Class III RTK Pharmacology Studies

Given its well-characterized IC50 of 0.3 µM for c-Fms, c-Kit, and FLT3/ITD-FLT3, and its lack of activity against a broad panel of non-class III kinases (IC50 > 10 µM), GTP-14564 serves as an excellent positive control or reference standard for validating new assays or characterizing novel class III RTK inhibitors . Its narrow selectivity profile ensures that any observed effect is due to class III RTK inhibition, not off-target activity.

Investigating Synergistic Drug Combinations in FLT3-Mutant AML

GTP-14564 has been effectively used in combination studies to identify synergistic partners, such as the Hsp90 inhibitor 17-AAG. Research shows that GTP-14564 and 17-AAG synergistically inhibit the growth of FLT3-mutated leukemia cells by targeting both the kinase and its chaperone protein [2]. This application highlights its utility in preclinical studies aimed at developing more effective combination therapies for FLT3-driven malignancies.

Establishing Pharmacodynamic (PD) Biomarker Assays in Preclinical Models

The potent inhibition of STAT5 phosphorylation by GTP-14564 in ITD-FLT3 cells provides a robust and quantitative pharmacodynamic (PD) readout for target engagement [1]. Researchers can utilize this established biomarker in cell-based assays or early in vivo models to correlate drug exposure with downstream signaling inhibition, a critical step in preclinical drug development for FLT3-targeted agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gtp 14564

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.